(1-methyl-5-nitro-1H-indol-2-yl)methanol
Description
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
(1-methyl-5-nitroindol-2-yl)methanol |
InChI |
InChI=1S/C10H10N2O3/c1-11-9(6-13)5-7-4-8(12(14)15)2-3-10(7)11/h2-5,13H,6H2,1H3 |
InChI Key |
MBSMTXXPUHXSSE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1CO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of (1-methyl-5-nitro-1H-indol-2-yl)methanol generally involves the reduction of the corresponding indole-2-carboxylate or indole-2-carboxaldehyde precursors. A common and efficient method is the reduction of indole-2-carboxylate derivatives using lithium aluminum hydride (LiAlH4) , which converts the carboxylate group into the corresponding primary alcohol at the 2-position of the indole ring.
Detailed Procedure from Literature
A representative procedure adapted from Jing An et al. (2011) for the synthesis of (1H-indol-2-yl)methanol derivatives, which is applicable to the 5-nitro substituted analog, is as follows:
- In a two-necked flask, freshly distilled tetrahydrofuran (THF, 20 mL) is charged along with lithium aluminum hydride (LiAlH4, 15.6 mmol, 0.59 g).
- The mixture is cooled to 0 °C, and the crude indole-2-carboxylate (10.0 mmol) is added portionwise.
- The reaction is allowed to warm to room temperature and stirred for approximately 2 hours, monitoring the progress by thin-layer chromatography (TLC).
- The reaction is quenched by careful addition of aqueous potassium hydroxide (20% aq. KOH, 1.1 mL) at 0 °C.
- After stirring for 10 minutes, the mixture is filtered to remove inorganic salts.
- The organic phase is extracted with refluxing THF, washed with brine, dried over magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure.
- The crude (1-methyl-5-nitro-1H-indol-2-yl)methanol is purified by flash chromatography using petroleum ether/ethyl acetate (5:1) as the eluent, yielding the pure alcohol derivative.
Reaction Scheme
| Step | Reagents & Conditions | Product |
|---|---|---|
| 1 | Starting material: 1-methyl-5-nitro-1H-indole-2-carboxylate | Indole-2-carboxylate derivative |
| 2 | LiAlH4 in THF, 0 °C to room temperature, 2 h | Reduction to (1-methyl-5-nitro-1H-indol-2-yl)methanol |
| 3 | Quench with 20% aq. KOH, filtration, extraction | Crude indolylmethanol |
| 4 | Flash chromatography (petroleum ether/EtOAc 5:1) | Pure (1-methyl-5-nitro-1H-indol-2-yl)methanol |
Alternative Synthetic Routes
While the LiAlH4 reduction is the most direct and commonly used method, other approaches to prepare the key intermediate indole-2-carboxylate or aldehyde precursors include:
- Nitration of 1-methylindole derivatives to introduce the 5-nitro substituent prior to functionalization at the 2-position.
- Formylation or carboxylation at the 2-position of the indole ring using directed lithiation followed by electrophilic quenching with DMF (for aldehyde) or CO2 (for carboxylic acid).
- Subsequent reduction of these intermediates to the corresponding methanol.
These steps require careful control of reaction conditions to maintain regioselectivity and avoid over-reduction or side reactions.
Analytical Characterization
The purified (1-methyl-5-nitro-1H-indol-2-yl)methanol is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H NMR and ^13C NMR confirm the presence of the methanol group at the 2-position and the nitro group at the 5-position of the indole ring.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with the expected structure.
- Infrared (IR) Spectroscopy: Characteristic O–H stretching from the methanol group and strong absorptions for the nitro group.
- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity.
Summary Table of Preparation Conditions
| Parameter | Condition/Value | Notes |
|---|---|---|
| Starting material | 1-methyl-5-nitro-1H-indole-2-carboxylate | Prepared via directed lithiation or commercial sources |
| Reducing agent | Lithium aluminum hydride (LiAlH4) | 1.5 eq. relative to substrate |
| Solvent | Tetrahydrofuran (THF), freshly distilled | Anhydrous conditions required |
| Temperature | 0 °C to room temperature | Initial cooling for controlled addition |
| Reaction time | ~2 hours | Monitored by TLC |
| Quenching agent | 20% aqueous potassium hydroxide (KOH) | Added cautiously at 0 °C |
| Workup | Filtration, extraction, drying | Use MgSO4 as drying agent |
| Purification | Flash chromatography (petroleum ether/ethyl acetate 5:1) | Affords pure product |
| Yield | 80–90% | High efficiency |
Chemical Reactions Analysis
Types of Reactions
(1-methyl-5-nitroindol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
Oxidation: Formation of (1-methyl-5-nitroindol-2-yl)aldehyde or (1-methyl-5-nitroindol-2-yl)carboxylic acid.
Reduction: Formation of (1-methyl-5-aminoindol-2-yl)methanol.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
(1-methyl-5-nitroindol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-methyl-5-nitroindol-2-yl)methanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring can also interact with specific receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations :
- The nitro group in the target compound increases molecular weight by ~45 g/mol compared to its non-nitro analogues (e.g., ).
- Methoxy and methanesulfonyl groups in analogues alter electronic properties and lipophilicity, impacting solubility and reactivity.
Physicochemical Properties
Table 2: Physical Property Comparison
Key Observations :
Key Observations :
Table 4: Bioactivity Comparison
Key Observations :
- Methoxy-substituted indoles show CNS activity, while sulfonyl derivatives target microbial membranes .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1-methyl-5-nitro-1H-indol-2-yl)methanol, and how do reaction conditions influence yield?
- Methodology : Synthesis often involves nitration and reduction steps. For example, a nitro group can be introduced via electrophilic aromatic nitration of a methyl-indole precursor, followed by reduction of a carbonyl intermediate (e.g., using lithium aluminum hydride or sodium borohydride). Key variables include solvent polarity (e.g., tetrahydrofuran vs. methanol), temperature (0–60°C), and catalyst choice (e.g., p-toluenesulfonic acid for imine formation). Yield optimization requires monitoring reaction progress via TLC or HPLC .
Q. How is the structure of (1-methyl-5-nitro-1H-indol-2-yl)methanol confirmed experimentally?
- Methodology :
- X-ray crystallography : Resolve bond lengths/angles (e.g., nitro group geometry) using SHELX software for refinement .
- Spectroscopy :
- NMR : H and C NMR identify substituents (e.g., methyl at N1, hydroxymethyl at C2). Aromatic protons near the nitro group show deshielding.
- IR : Confirm hydroxyl (O–H stretch ~3200–3600 cm) and nitro (asymmetric stretch ~1520 cm) groups .
Q. What are the key physicochemical properties of this compound relevant to solubility and stability?
- Methodology :
- Solubility : Test in polar (water, DMSO) vs. nonpolar solvents (dichloromethane) using UV-Vis or gravimetric analysis. Hydrogen bonding from the hydroxymethyl group enhances water solubility.
- Stability : Perform thermal gravimetric analysis (TGA) to assess decomposition temperatures. Nitro groups may reduce thermal stability compared to non-nitrated analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the nitration step?
- Methodology :
- Design of Experiments (DoE) : Vary nitric acid concentration, temperature, and reaction time. For example, excess HNO at 0–5°C minimizes byproducts.
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to direct nitration regioselectivity.
- In-line analytics : Use FTIR or Raman spectroscopy to monitor nitro intermediate formation in real time .
Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved?
- Methodology :
- Dynamic NMR : Probe rotational barriers (e.g., hydroxymethyl group conformation) at variable temperatures.
- Computational validation : Compare experimental H NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA).
- 2D NMR : Use HSQC/HMBC to assign ambiguous peaks and verify nitro group electronic effects on adjacent protons .
Q. What computational strategies predict biological targets for this compound?
- Methodology :
- Molecular docking : Screen against indole-binding targets (e.g., serotonin receptors, cytochrome P450 enzymes) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to the hydroxymethyl/nitro groups.
- MD simulations : Assess stability of ligand-protein complexes (e.g., GROMACS) over 100 ns trajectories. Analyze RMSD and binding free energy (MM/PBSA) .
Q. How can crystallographic data resolve ambiguities in nitro group orientation?
- Methodology :
- High-resolution X-ray diffraction : Collect data at synchrotron facilities (λ < 1 Å) to improve electron density maps.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O nitro contacts) using CrystalExplorer.
- SHELXL refinement : Apply anisotropic displacement parameters and disorder modeling for nitro group positions .
Safety and Handling
Q. What safety protocols are recommended for handling (1-methyl-5-nitro-1H-indol-2-yl)methanol?
- Methodology :
- PPE : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers at –20°C, away from oxidizers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
